1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole
Description
1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Properties
CAS No. |
37959-40-3 |
|---|---|
Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1-benzyl-6-phenylpyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C19H16N2/c1-3-7-16(8-4-1)14-20-11-12-21-15-18(13-19(20)21)17-9-5-2-6-10-17/h1-13,15H,14H2 |
InChI Key |
GNROKZDXOFDMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN3C2=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation of Imidazole Derivatives with α-Phenacyl Bromides
One of the well-documented methods involves the reaction of imidazole derivatives with α-phenacyl bromides in acetonitrile (MeCN), followed by heating in acetic anhydride to form pyrrolo[1,2-a]imidazolium salts. Subsequent reduction with sodium borohydride (NaBH4) in dimethylformamide (DMF) yields tetrahydro-pyrrolo[1,2-a]imidazoles, which can be further aromatized to the target compound.
This method allows for the introduction of various aryl groups, including phenyl, at the 6-position by selecting appropriate α-phenacyl bromides.
Intramolecular Cyclization of 2-(2-Oxopyrrolidin-1-yl)-acetamide
Another approach uses 2-(2-oxopyrrolidin-1-yl)-acetamide derivatives treated with phosphoryl halides (POBr3 or POCl3) to induce intramolecular cyclization, yielding 2-halosubstituted pyrrolo[1,2-a]imidazoles. Microwave-assisted modifications of this method have improved yields significantly (up to 82%).
This method is adaptable for introducing phenyl substituents by modifying the starting amide.
Cyclocondensation with Aminoethyl Acetals
Cyclocondensation of γ-lactams with aminoethyl diethyl acetal under acidic conditions leads to 6-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. The aryl group at the 6-position can be varied, including phenyl, by selecting appropriate γ-lactams.
One-Pot Three-Component Condensation
A one-pot synthesis involves the condensation of aryl 1,2-diketones, L-proline, and ammonium acetate (NH4OAc) to yield 2,3-disubstituted pyrrolo[1,2-a]imidazoles. This method is efficient and can be adapted for phenyl substitution at the 6-position.
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| 1 | Aryl 1,2-diketone + L-proline + NH4OAc | One-pot condensation | |
| 2 | Microwave-assisted heating (optional) | Enhanced yield and reaction rate |
Heck-Type Carbopalladation and C–H Activation
Advanced synthetic routes include palladium-catalyzed Heck-type carbopalladation followed by C–H activation of N-heterocycles, leading to spiro-fused pyrroloimidazole derivatives. While more complex, this method allows for precise functionalization and can be adapted for benzyl and phenyl substituents.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Condensation with α-phenacyl bromides | Imidazole, α-phenacyl bromide, MeCN, Ac2O, NaBH4 | Room temp to reflux, reduction in DMF | Moderate to high | Versatile for aryl substitution |
| Intramolecular cyclization with POBr3/POCl3 | 2-(2-Oxopyrrolidin-1-yl)-acetamide, POBr3/POCl3 | Microwave or conventional heating | Up to 82% | Efficient halogenated intermediates |
| Cyclocondensation with aminoethyl acetals | γ-Lactams, Meerwein's reagent, aminoethyl diethyl acetal | Acidic conditions | Quantitative (for some analogs) | Good for 6-aryl substitution |
| One-pot three-component condensation | Aryl 1,2-diketones, L-proline, NH4OAc | Microwave or reflux | High | Green and efficient synthesis |
| Heck-type carbopalladation | Pd catalyst, aryl halides, N-heterocycles | Reflux, Pd catalysis | Variable | Complex fused systems |
Research Findings and Optimization
- Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times in cyclization steps, particularly for halogenated intermediates.
- Choice of solvent and temperature critically affects the selectivity and yield of the condensation reactions; acetonitrile and acetic anhydride are commonly used solvents for optimal results.
- Reduction steps using sodium borohydride in DMF provide smooth conversion to tetrahydro derivatives, which can be further aromatized to the target compound.
- Green chemistry approaches such as one-pot multicomponent reactions reduce waste and improve atom economy, making the synthesis more sustainable.
- Catalyst selection in palladium-catalyzed methods influences regioselectivity and functional group tolerance, enabling the synthesis of complex derivatives.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrroloimidazole core undergoes electrophilic substitution at the α-position of the pyrrole ring due to its aromatic character. Key reactions include:
-
Nitration : Reaction with nitric acid (HNO₃) in acetic anhydride yields nitro derivatives at the 3-position of the pyrrole ring .
-
Halogenation : Chlorination or bromination using Cl₂ or Br₂ in dichloromethane introduces halogens at the 5-position .
Example Reaction Conditions:
| Reagent | Position | Product Yield | Reference |
|---|---|---|---|
| HNO₃/Ac₂O (0°C) | C-3 | 68% | |
| Br₂/CH₂Cl₂ (rt) | C-5 | 72% |
Nucleophilic Substitution at the Benzyl Group
The benzyl substituent participates in nucleophilic displacement reactions under acidic or basic conditions:
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ replaces the benzyl group with alkyl chains .
-
Amination : Reaction with primary amines (e.g., NH₂CH₂Ph) generates secondary amine derivatives .
Optimized Conditions for Amination:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst | Cu(OTf)₂ (10 mol%) | ↑ 60% → 72% |
| Solvent | Toluene | Optimal |
| Temperature | 70°C | Max efficiency |
| Data aggregated from . |
Cross-Coupling Reactions
The phenyl group at the 6-position engages in transition-metal-catalyzed coupling:
-
Suzuki-Miyaura : Pd(PPh₃)₄-mediated coupling with arylboronic acids introduces diverse aryl groups .
-
Heck Reaction : Alkenes are incorporated using Pd(OAc)₂, forming styryl derivatives.
Suzuki Coupling Example:
| Boronic Acid | Product | Yield |
|---|---|---|
| 4-MeOC₆H₄B(OH)₂ | 6-(4-Methoxyphenyl) analog | 85% |
| Adapted from . |
Oxidation and Reduction
-
Oxidation : MnO₂ oxidizes the pyrroloimidazole core to form N-oxide derivatives, enhancing solubility .
-
Reduction : H₂/Pd-C reduces the imidazole ring, yielding partially saturated analogs.
Oxidation Outcomes:
| Oxidizing Agent | Product | Application |
|---|---|---|
| MnO₂ | N-Oxide derivative | Improved bioavailability |
| Cited from . |
Cycloaddition and Ring-Opening
The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused tricyclic structures. Ring-opening reactions with strong bases (e.g., NaOH) yield imidazole-thiol intermediates .
Mechanistic Pathway for Cycloaddition:
-
Generation of nitrile oxide electrophile.
-
Attack at the pyrrole β-carbon, forming a bicyclic intermediate.
Biological Activity Modulation via Derivatization
Quaternary ammonium salts synthesized by alkylation exhibit enhanced antimicrobial properties. For example:
| Derivative | MIC against S. aureus | Hemolytic Activity |
|---|---|---|
| 3-(4-Cl-phenyl) | 2 μg/mL | High |
| 3-(4-OMe-phenyl) | 16 μg/mL | Low |
| Data from . |
Scientific Research Applications
Antibacterial and Antifungal Activity
Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazole exhibit significant antibacterial and antifungal properties. For instance, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized and tested for their activity against various bacterial strains including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 2 to 32 μg/mL, with some compounds showing particularly potent activity at MICs as low as 2–4 μg/mL .
Table 1: Antibacterial Activity of Pyrrolo[1,2-a]imidazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 6b | S. aureus | 4 |
| 6c | S. aureus | 4 |
| 10b | S. aureus | 32 |
These findings indicate that structural modifications in the phenyl moiety significantly influence the antibacterial efficacy of the compounds.
Anticancer Properties
The anticancer potential of imidazole derivatives has been extensively researched. In silico studies have identified certain imidazo[4,5-b]pyrrolo[3,4-d]pyridines as promising candidates against cancer-related target proteins. These compounds demonstrated significant activity against various cancer cell lines, suggesting that modifications to the pyrrolo[1,2-a]imidazole scaffold can enhance their therapeutic efficacy .
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of several benzimidazole derivatives, compounds were tested against multiple cancer cell lines including leukemia and melanoma. These compounds showed effective inhibition at concentrations around , indicating their potential as anticancer agents .
Other Therapeutic Applications
Beyond antibacterial and anticancer activities, pyrrolo[1,2-a]imidazole derivatives have been explored for additional therapeutic applications:
- Antiviral Properties : Some derivatives have shown promising antiviral effects against human cytomegalovirus and varicella-zoster virus strains.
- Anti-inflammatory Effects : Preliminary studies suggest that these compounds may also possess anti-inflammatory properties.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antibacterial | Effective against S. aureus |
| Antifungal | Active against various fungal strains |
| Anticancer | Inhibitory effects on multiple cancer cell lines |
| Antiviral | Activity against cytomegalovirus |
| Anti-inflammatory | Potential effects needing further study |
Mechanism of Action
The mechanism of action of 1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse chemical reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study. Further research into its properties and applications will likely uncover even more uses for this versatile compound.
Biological Activity
1-Benzyl-6-phenyl-1H-pyrrolo[1,2-a]imidazole is a compound of significant interest due to its diverse biological activities. This article examines its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, often utilizing the Mannich reaction or other condensation methods. The compound features a pyrrolo-imidazole core, which is known for its pharmacological versatility. Its structure can be modified through various substitutions on the benzyl and phenyl groups, affecting its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolo[1,2-a]imidazoles exhibit potent antimicrobial properties. A study showed that compounds related to this compound displayed minimum inhibitory concentrations (MICs) against various pathogens:
| Compound | Pathogen | MIC (µg/mL) | Notes |
|---|---|---|---|
| 6b | Staphylococcus aureus | 4 | High activity with low toxicity in vivo |
| 6c | Escherichia coli | 8 | Broad-spectrum activity; cytotoxicity noted |
| 10c | Klebsiella pneumoniae | 8 | Effective against multidrug-resistant strains |
| 13 | Acinetobacter baumannii | 8 | Notable for hemolytic activity against red blood cells |
The presence of halogen substituents on the phenyl moiety significantly enhances antibacterial efficacy. For instance, compounds with chlorine atoms in specific positions demonstrated MIC values as low as 2 µg/mL against Staphylococcus aureus .
Cytotoxicity and Hemolytic Activity
While exhibiting strong antibacterial effects, certain derivatives also showed cytotoxicity towards mammalian cells. For example, compound 6c had a high hemolytic activity against human red blood cells, indicating that its antimicrobial effects might be partly due to cytotoxic mechanisms rather than selective antibacterial action .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of pyrrolo[1,2-a]imidazoles:
- Antifungal Activity : In addition to antibacterial properties, certain derivatives have shown antifungal activity against pathogens like Cryptococcus neoformans. The structure-activity relationship (SAR) studies indicate that modifications can enhance antifungal potency while maintaining low toxicity profiles .
- Anticancer Potential : Some derivatives have been evaluated for anticancer activity. For instance, imidazole derivatives have been reported to inhibit tubulin polymerization and exhibit cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-benzyl-6-phenyl-1H-pyrrolo[1,2-a]imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrrolo[1,2-a]imidazoles typically involves cyclocondensation or multicomponent reactions. For example, cyclization of substituted imidazoles with benzyl halides under reflux in aprotic solvents (e.g., DMF) can yield the target compound. Reaction temperature (80–120°C) and catalyst choice (e.g., K₂CO₃ or Pd-based catalysts) critically affect regioselectivity and purity . Evidence from analogous compounds (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) highlights the role of alkylation and ring puckering in stabilizing intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for identifying substituent positions and ring saturation. For example, deshielded protons adjacent to the benzyl group appear at δ 7.2–7.8 ppm, while pyrrolo-imidazole ring protons resonate at δ 5.5–6.5 ppm .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used to resolve crystal structures. In a related compound (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole), bond lengths (C–N: 1.33–1.38 Å) and torsion angles confirmed ring planarity and hydrogen-bonding networks .
Q. What preliminary pharmacological screening methods are suitable for evaluating bioactivity (e.g., antimicrobial or kinase inhibition)?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs. Derivatives of pyrroloimidazoles showed MICs of 8–32 µg/mL in similar studies .
- Kinase inhibition : Fluorescence-based ATPase assays (e.g., EGFR inhibition) using recombinant enzymes. For example, 2-phenyl-1H-benzo[d]imidazole derivatives exhibited IC₅₀ values of 0.5–2.0 µM .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) optimize the design of pyrroloimidazole derivatives for target specificity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents on the phenyl ring lower LUMO energy, enhancing electrophilic interactions .
- Molecular docking (AutoDock/Vina) : Dock derivatives into EGFR (PDB: 1M17) to assess binding affinity. Hydrogen bonds with Met793 and hydrophobic interactions with Leu718 correlate with inhibitory activity .
Q. How can contradictory structural data (e.g., NMR vs. crystallography) be resolved for this compound?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility (e.g., ring puckering) that may explain discrepancies between solution and solid-state structures .
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H⋯π) in crystal structures to validate steric effects observed in NMR .
Q. What strategies improve synthetic scalability while minimizing hazardous byproducts?
- Methodological Answer :
- Flow chemistry : Continuous-flow reactors reduce reaction time and improve safety for exothermic steps (e.g., benzylation).
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability. For example, a 15% increase in yield was reported for analogous imidazoles using CPME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
